molecular formula C14H12F3N3O3 B2611171 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide CAS No. 1351662-12-8

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2611171
CAS No.: 1351662-12-8
M. Wt: 327.263
InChI Key: PTMTUMZGNIBHNY-UHFFFAOYSA-N
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Description

The compound 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a pyrimidinone-derived acetamide featuring a trifluoromethoxy-substituted phenyl group. Its molecular formula is C₁₄H₁₂F₃N₃O₃, with a molecular weight of 327.26 g/mol. The pyrimidinone core (6-oxopyrimidinyl) is substituted at position 5 with a methyl group, while the acetamide moiety is linked to a 2-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name

2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-9-6-18-8-20(13(9)22)7-12(21)19-10-4-2-3-5-11(10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMTUMZGNIBHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the trifluoromethoxyphenyl group is introduced to the acetamide moiety. This can be achieved using a suitable trifluoromethoxybenzene derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several pyridazinyl and pyrimidinyl acetamides documented in the literature. Key analogs include:

Compound Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Source
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide (Target) Pyrimidinone 5-methyl, 2-(trifluoromethoxy)phenyl C₁₄H₁₂F₃N₃O₃ 327.26 N/A
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethyl-5-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide Pyridazinyl 4,5-dichloro, 3,4-dimethyl-5-sulfamoyl-phenyl C₂₄H₂₅Cl₂N₅O₄S 566.45
2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide Pyridazinyl 3-phenyl, 2-(trifluoromethyl)phenyl C₁₉H₁₅F₃N₃O₂ 374.34
Key Observations:

Heterocyclic Core: The target compound uses a pyrimidinone ring, while analogs in and employ pyridazinyl cores. Pyridazinyl derivatives are generally more electron-deficient, which may influence binding affinity in enzyme-substrate interactions. Pyrimidinones are associated with improved metabolic stability compared to pyridazinyl systems due to reduced ring strain and oxidation susceptibility .

Substituent Effects: The trifluoromethoxy group (O-CF₃) in the target compound differs from the trifluoromethyl (CF₃) group in .

Hypothesized Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, analogs provide clues:

  • Trifluoromethyl/Trifluoromethoxy Effects : The trifluoromethoxy group in the target compound may confer superior metabolic stability compared to the trifluoromethyl group in , as O-CF₃ is less prone to oxidative degradation .

Biological Activity

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C14H14F3N3O2\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent acylation with trifluoromethoxy phenyl derivatives. Various methodologies have been explored in literature, focusing on optimizing yields and purity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide. For instance, derivatives containing similar structural motifs have exhibited significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon cancer)10.14Induction of apoptosis
Compound BMCF-7 (Breast cancer)8.14DNA damage response
Compound CPC3 (Prostate cancer)10.48Inhibition of cell proliferation

In vitro assays such as the MTT assay have been employed to determine the IC50 values, indicating the concentration required to inhibit cell viability by 50%. The induction of apoptosis has been confirmed through TUNEL assays, demonstrating significant DNA fragmentation in treated cells .

2. Anti-Diabetic Activity

In vivo studies using models like Drosophila melanogaster have shown that compounds with similar structures can lower glucose levels significantly. The mechanism is thought to involve inhibition of α-glucosidase, leading to reduced carbohydrate absorption .

Table 2: Anti-Diabetic Effects in Model Organisms

CompoundModel OrganismEffect on Glucose Levels (%)
Compound DDrosophila melanogaster-30%
Compound EDiabetic mice model-25%

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives, which included variations on the target compound. These studies demonstrated that compounds with electron-withdrawing groups, such as trifluoromethoxy, significantly enhanced anticancer activity due to increased lipophilicity and improved cellular uptake .

The biological activity of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • DNA Damage : Inducing oxidative stress and DNA strand breaks that compromise cell integrity.

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